3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHUNQQAWXARSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-carbonyl Chloride
Route A: Suzuki-Miyaura Coupling
- Starting materials : 4-Bromo-3-methoxybenzoic acid and phenylboronic acid.
- Catalytic system : Pd(PPh₃)₄, K₂CO₃, in a 3:1 dioxane/water mixture at 80°C for 12 hours.
- Carboxylation : Hydrolysis of the ester to carboxylic acid using NaOH (2M, reflux).
- Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) at 70°C for 3 hours.
Route B: Ullmann Coupling
- Alternative for electron-deficient aryl halides using CuI/L-proline catalyst in DMSO at 120°C.
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 78% | 65% |
| Purity (HPLC) | >95% | 92% |
| Reaction Time | 12 h | 24 h |
Piperidine Functionalization
Amide Coupling :
- Reagents : 3'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride (1.2 eq), piperidin-4-amine (1 eq), DIPEA (3 eq) in anhydrous DCM.
- Conditions : 0°C to room temperature, 6 hours.
- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
- Yield : 85–90% after silica gel chromatography (hexane:EtOAc 3:1).
Oxazolidine-2,4-dione Ring Formation
Cyclocondensation Strategy :
- Urea precursor synthesis : React the secondary amine with triphosgene (0.33 eq) in THF at −10°C.
- Intramolecular cyclization : Heat at 80°C in toluene with DBU (1.5 eq) as base.
Alternative Pathway :
- Carbamate formation : Use ethyl chloroformate followed by ring closure under acidic conditions (HCl/EtOH).
| Method | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| Triphosgene/DBU | 80°C | – | 75 |
| Ethyl chloroformate | Reflux | HCl | 68 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Advantages : Enhanced heat/mass transfer, reduced reaction times.
- Equipment : Microreactor systems for biphenyl coupling and tubular reactors for cyclization.
- Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica for Suzuki-Miyaura steps.
Green Chemistry Metrics
- E-factor : Reduced from 32 (batch) to 18 (flow) via solvent recovery.
- PMI (Process Mass Intensity) : Optimized to 56 kg/kg through in-line purification.
Analytical Validation and Characterization
Critical Quality Attributes :
- HPLC : Retention time 8.2 min (C18 column, 60% MeCN/water).
- NMR (¹H, 500 MHz):
- δ 7.65 (d, J = 8.5 Hz, 2H, biphenyl H-2/H-6).
- δ 3.85 (s, 3H, OCH₃).
- δ 4.15–4.30 (m, 2H, oxazolidine CH₂).
- HRMS : [M+H]⁺ calc. 435.1521, found 435.1518.
Challenges and Optimization Strategies
Regioselectivity in Biphenyl Formation
Epimerization During Cyclization
- Mitigation : Low-temperature (−20°C) conditions for carbamate activation.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group on the biphenyl moiety can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione ring can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated biphenyl derivative, while reduction of the oxazolidine-2,4-dione ring can produce a diol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity by binding to the active site or allosteric sites. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Piperidine derivatives with aryl substituents () show antimicrobial activity, suggesting the target compound may share this trait.
- Metabolic Stability : The oxazolidine-dione’s rigidity may enhance metabolic stability compared to flexible amides (e.g., ).
- Synthetic Feasibility : Cyclization reactions (as in ) could be adapted to synthesize the target compound’s oxazolidine-dione core.
Biological Activity
3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine ring and an oxazolidine-2,4-dione core, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound can be described using its molecular formula and a molecular weight of 382.42 g/mol. Its structure consists of:
- Oxazolidine Ring : A five-membered ring containing nitrogen and oxygen.
- Piperidine Moiety : A six-membered ring with one nitrogen atom.
- Biphenyl Carbonyl Substituent : A biphenyl group with a methoxy substituent.
Biological Activity Overview
The biological activity of this compound has not been extensively characterized in the literature. However, compounds with similar structural features often demonstrate significant pharmacological activities, particularly in the realms of:
- Antidiabetic Properties : The oxazolidine-2,4-dione core is commonly associated with antidiabetic effects, potentially through mechanisms involving insulin sensitization or modulation of glucose metabolism.
- Antioxidant Activity : Preliminary studies suggest that derivatives of oxazolidine compounds may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The precise mechanism of action for this compound remains largely undefined. However, it is hypothesized that the oxazolidine core may interact with various biological targets such as enzymes or receptors involved in metabolic processes. The presence of the piperidine ring may also facilitate interactions with neurotransmitter systems.
Case Study: Antidiabetic Activity
A study investigating thiazolidinedione derivatives revealed that compounds sharing structural similarities with this compound exhibited significant antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in animal models .
Case Study: Antioxidant Potential
Research on oxazolidine derivatives indicated that they possess antioxidant properties capable of mitigating oxidative stress. In vitro assays demonstrated that these compounds could scavenge free radicals effectively, suggesting their potential as therapeutic agents against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
